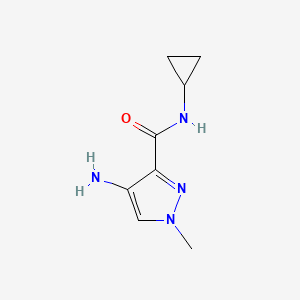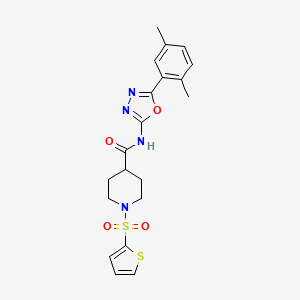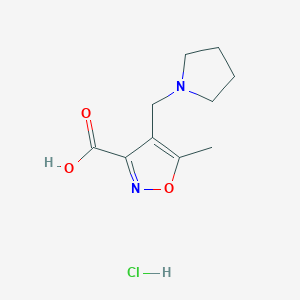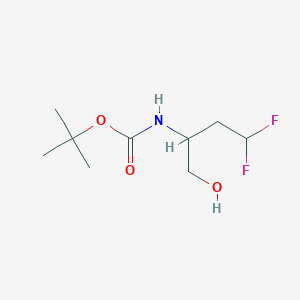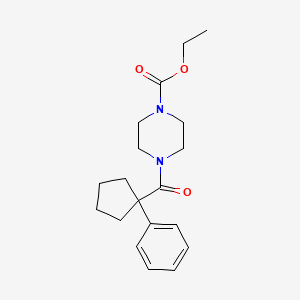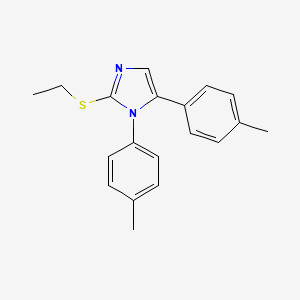![molecular formula C11H19Cl2N3O2 B2481844 1-[(1-Methylpyrazol-4-yl)methyl]piperidine-4-carboxylic acid;dihydrochloride CAS No. 2377031-73-5](/img/structure/B2481844.png)
1-[(1-Methylpyrazol-4-yl)methyl]piperidine-4-carboxylic acid;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known by its CAS Number 2377031-73-5, is a chemical with a molecular weight of 296.2 . It is a salt with two chloride ions .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17N3O2.2ClH/c1-13-7-9 (6-12-13)8-14-4-2-10 (3-5-14)11 (15)16;;/h6-7,10H,2-5,8H2,1H3, (H,15,16);2*1H . This indicates that the compound has a piperidine ring with a carboxylic acid moiety, and a methylpyrazol group attached to it.Physical and Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Scientific Research Applications
Aurora Kinase Inhibitor
Compounds structurally related to the query chemical have been investigated for their potential as Aurora kinase inhibitors, which may be useful in treating cancer. Such compounds inhibit Aurora A, a protein kinase involved in cell division, thus representing a target for anticancer drug development (ロバート ヘンリー,ジェームズ, 2006).
Oxindole Synthesis via Palladium-catalyzed CH Functionalization
Research on palladium-catalyzed CH functionalization has led to the development of methodologies for oxindole synthesis, involving compounds that share functional groups or structural motifs with the query compound. These studies contribute to medicinal chemistry synthesis, offering insights into the construction of complex molecules for potential pharmaceutical applications (J. Magano et al., 2014).
Dual Chlorine-Bifurcated Acceptor Cl···H–(N,O) Hydrogen Bonds
Investigations into the crystal structure and hydrogen bonding of compounds similar to the query reveal the importance of intermolecular interactions in stabilizing crystal packing. Such studies are crucial for understanding the solid-state properties of pharmaceutical compounds, which can influence their formulation and stability (J. Jasinski et al., 2009).
Antimicrobial Activity of New Pyridine Derivatives
The synthesis and antimicrobial activity screening of new pyridine derivatives, sharing core structural elements with the query compound, highlight the ongoing search for new antibacterial and antifungal agents. This research underscores the potential of such compounds in addressing the need for new treatments against resistant microbial strains (N. Patel et al., 2011).
Synthesis and Cardiovascular Activity
Studies on the synthesis and cardiovascular activity of compounds structurally related to the query chemical demonstrate the exploration of new therapeutic agents for cardiovascular diseases. These findings contribute to the broader understanding of how structural modifications affect biological activity and potential therapeutic applications (A. Krauze et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
1-[(1-methylpyrazol-4-yl)methyl]piperidine-4-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2.2ClH/c1-13-7-9(6-12-13)8-14-4-2-10(3-5-14)11(15)16;;/h6-7,10H,2-5,8H2,1H3,(H,15,16);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSQAXXJJNLDDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CCC(CC2)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid](/img/structure/B2481763.png)
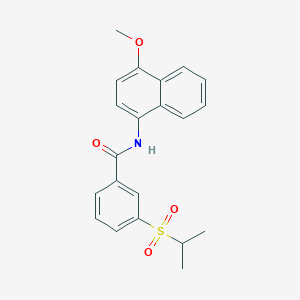
![4-[(4-Methylbenzyl)oxy]aniline](/img/structure/B2481768.png)
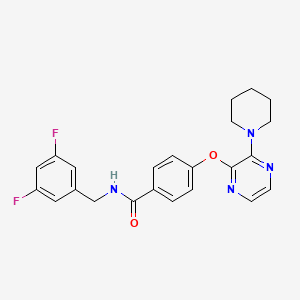
![N-(3,5-dimethylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2481771.png)
![N-[[5-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2481772.png)
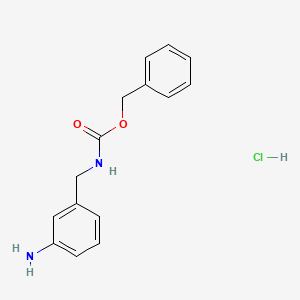
![1-{3-[5-(2,4-Dimethylpentyl)-1,2,4-oxadiazol-3-yl]phenyl}azetidin-2-one](/img/structure/B2481775.png)
